molecular formula C11H16ClFN2 B3227769 (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1261233-07-1

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No. B3227769
CAS RN: 1261233-07-1
M. Wt: 230.71 g/mol
InChI Key: RMAVTLAHGLIUIQ-PPHPATTJSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is the reaction of 2-Fluorobenzylamine with (S)-pyrrolidin-3-yl-methylamine . The specific synthetic pathway and conditions would need to be explored in relevant literature .


Molecular Structure Analysis

The molecular structure of (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride consists of a pyrrolidine ring (S)-substituted at the 3-position and a (2-fluoro-benzyl) group. The hydrochloride salt adds an additional chlorine atom. The 3D arrangement of atoms determines its biological activity and interactions .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with different functional groups would provide insights into its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Safety : The compound is hazardous, causing skin burns, eye damage, and inhalation toxicity. Proper protective measures are essential during handling .

Mechanism of Action

The precise mechanism of action for (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride would depend on its intended use. It could act as a ligand, enzyme inhibitor, or modulator of biological pathways. Further studies are necessary to elucidate its specific targets and effects .

Safety and Hazards

  • Precautionary Measures :
    • Rinse eyes with water if exposed .

properties

IUPAC Name

(3S)-N-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAVTLAHGLIUIQ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261233-07-1
Record name 3-Pyrrolidinamine, N-[(2-fluorophenyl)methyl]-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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